![molecular formula C16H19N5O B3013858 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1428355-11-6](/img/structure/B3013858.png)
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” is a pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of pyrazole derivatives against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Pyrazole derivatives, particularly compounds 14 and 15, demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved a remarkable 90.4% suppression rate .
Regioselective Synthesis
The synthetic approaches for pyrazole derivatives involve selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate, leading to intermediate compounds. These methods allow for the controlled decoration of the pyrazole ring, enabling targeted modifications for specific applications .
Novel 2-(Pyridin-2-yl)pyrazole Derivatives
Researchers have synthesized novel 2-(pyridin-2-yl)pyrazole derivatives by reacting O-(4-nitrobenzoyl)hydroxylamine with appropriate substrates. These compounds hold promise for various applications, including drug development and chemical biology .
Molecular Docking Studies
Computational studies, such as molecular docking, provide insights into the binding interactions between pyrazole derivatives and target proteins. For example, compound 13’s better antileishmanial activity was justified through molecular docking studies on Lm-PTR1, a potential drug target .
Pharmacophore Design
Given their potent antileishmanial and antimalarial activities, hydrazine-coupled pyrazole derivatives serve as potential pharmacophores. Researchers can use these compounds as building blocks to design safe and effective drugs for combating leishmaniasis and malaria .
Mechanism of Action
Target of Action
The compound “4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” is a pyrimidine derivative . Pyrimidine derivatives have been found to exert their biological potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound can disrupt cell growth and proliferation, potentially leading to the death of cancer cells .
properties
IUPAC Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRUSKRKKCGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.